molecular formula C6H13NO3 B8655019 4,4-Dimethoxytetrahydrofuran-3-amine

4,4-Dimethoxytetrahydrofuran-3-amine

Cat. No. B8655019
M. Wt: 147.17 g/mol
InChI Key: VKASZGOUBGIDCS-UHFFFAOYSA-N
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Patent
US06566373B2

Procedure details

A mixture of 3,3-Dimethoxy4-benzyloxycarbonylamino-tetrahydrofuran (16 g, 57 mmol) and 10% palladium on charcoal (2 g) in ethanol (200 ml) was stirred under an atmosphere of hydrogen (50 psi) for 12 h. The mixture was filtered and concentrated to afford the title compound as a yellow oil, 8 g, 100%.
Name
3,3-Dimethoxy4-benzyloxycarbonylamino-tetrahydrofuran
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH:7]([NH:8]C(OCC2C=CC=CC=2)=O)[CH2:6][O:5][CH2:4]1>[Pd].C(O)C>[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH:7]([NH2:8])[CH2:6][O:5][CH2:4]1

Inputs

Step One
Name
3,3-Dimethoxy4-benzyloxycarbonylamino-tetrahydrofuran
Quantity
16 g
Type
reactant
Smiles
COC1(COCC1NC(=O)OCC1=CC=CC=C1)OC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (50 psi) for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1(COCC1N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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